

comparing the potency of 15(R)-PGD2 and PGD2 on DP2 receptors

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Compound of Interest

Compound Name: 15(R)-Prostaglandin D2

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An Objective Comparison of 15(R)-PGD2 and PGD2 Potency on DP2 Receptors for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the potency of **15(R)-Prostaglandin D2** (15(R)-PGD2) and its stereoisomer Prostaglandin D2 (PGD2) on the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The DP2 receptor is a G protein-coupled receptor that plays a significant role in inflammatory and allergic responses, making it a key therapeutic target.[1][2][3] Activation of the DP2 receptor by PGD2 is associated with the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][4][5]

Comparative Analysis of Potency

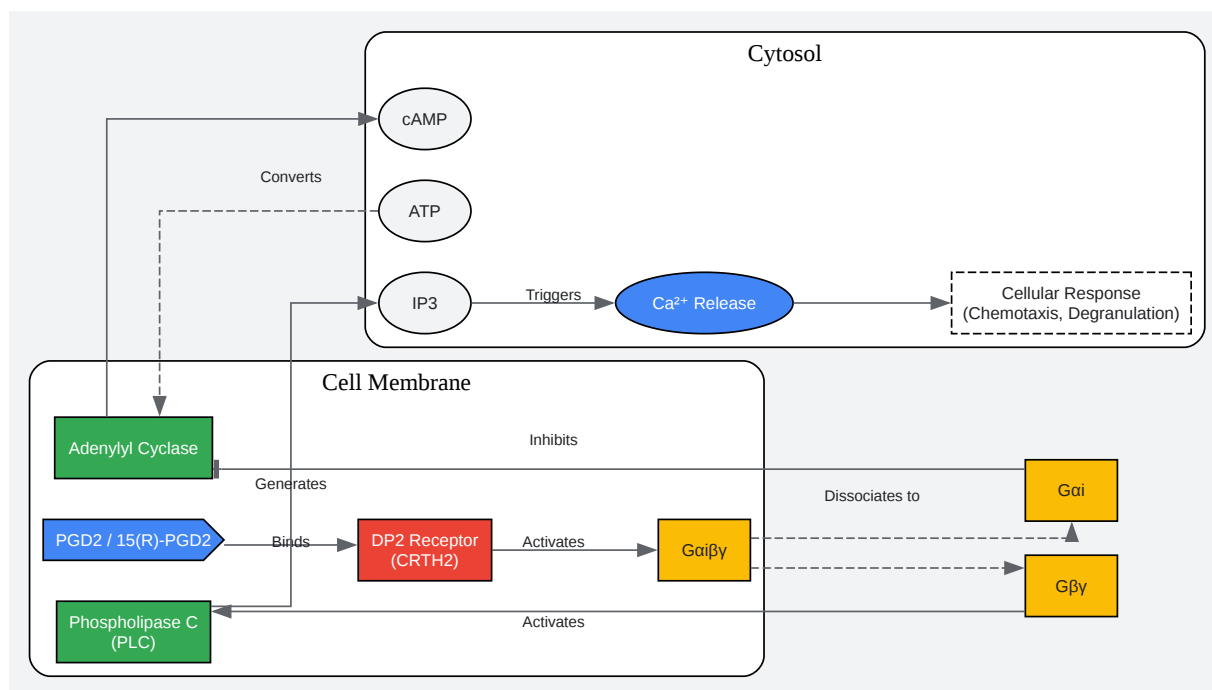
Both PGD2 and its isoprostane, 15(R)-PGD2, are agonists of the DP2 receptor.[1][4] While PGD2 is a well-established endogenous ligand, studies have shown that 15(R)-PGD2, which can be generated by oxidative stress, is also a potent and selective DP2 agonist.[6] The following table summarizes the quantitative data on the binding affinities and functional potencies of these ligands.

Ligand	Assay Type	Parameter	Value (nM)	Cell Type/System
Prostaglandin D2 (PGD2)	Radioligand Binding	K _i	2.4 ± 0.2	Recombinant human DP2 in HEK293 cells
PGD2	Eosinophil Chemotaxis	EC ₅₀	10	Human Eosinophils
15(R)-PGD2	Eosinophil Chemotaxis	EC ₅₀	1.7	Human Eosinophils
15R-methyl-PGD2*	Eosinophil Chemotaxis	EC ₅₀	1.7	Human Eosinophils

*Note: 15R-methyl-PGD2, a synthetic analog with the unnatural R-configuration at carbon 15, was found to be approximately 5 times more potent than PGD2 in functional assays.[7] It is considered the most potent known DP2 receptor agonist.[7] 15(R)-PGD2 itself has a potency similar to that of PGD2 in inducing CD11b expression and migration in eosinophils.[6]

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by agonists such as PGD2 and 15(R)-PGD2 initiates a signaling cascade through a G α i protein.[1][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][4] The dissociated G $\beta\gamma$ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores.[1][8] This rise in intracellular calcium contributes to various cellular responses, including chemotaxis, degranulation, and cytokine production in immune cells like eosinophils and Th2 lymphocytes. [8]



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DP2 receptor signaling cascade upon ligand binding.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

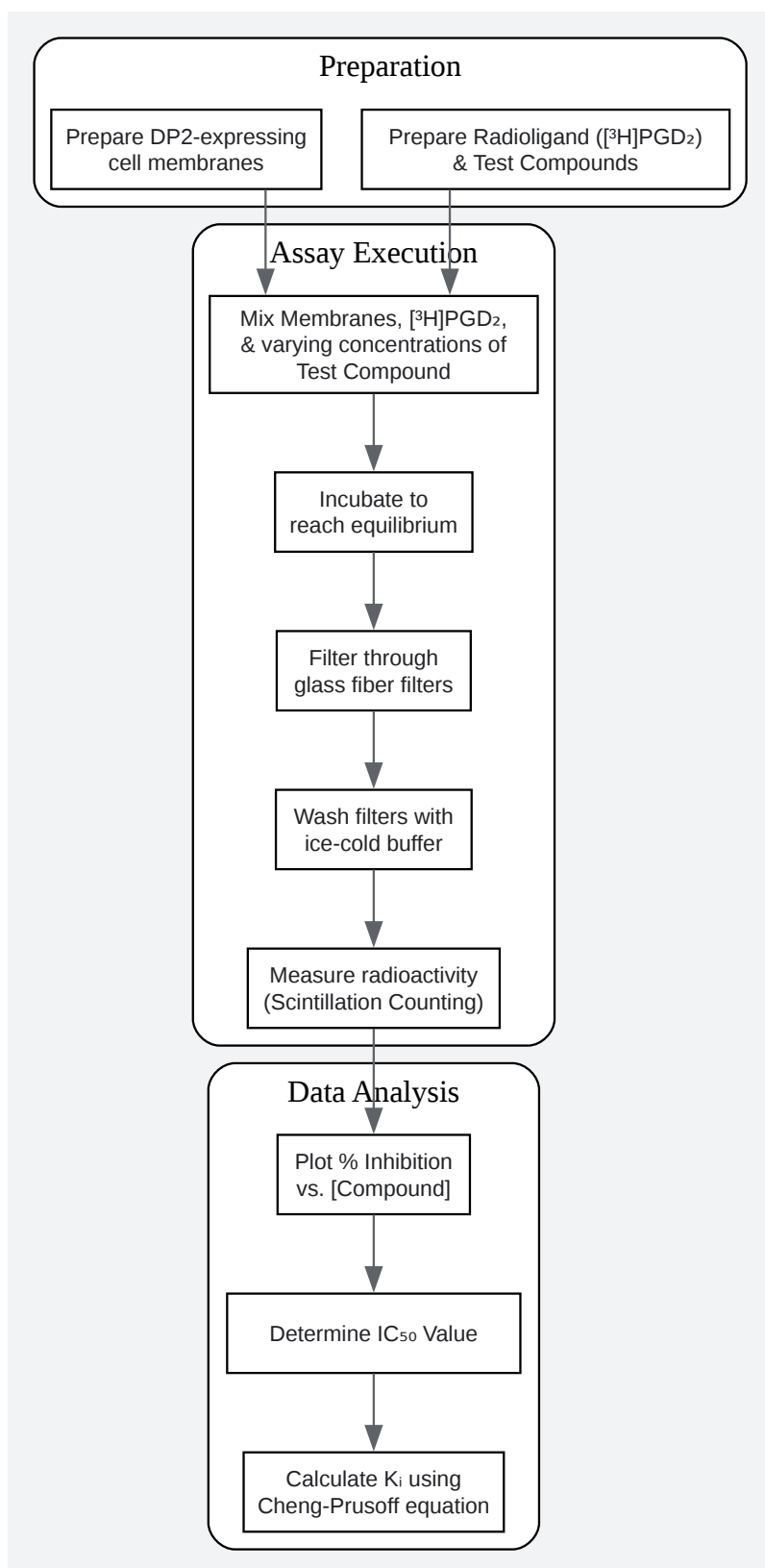
Materials:

- HEK293 cell membranes expressing recombinant human DP2 receptor.[1]
- [3H]PGD2 (Radioligand).[1]

- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[1]
- Test compounds (15(R)-PGD₂, unlabeled PGD₂).[1]
- Glass fiber filters.[1]
- Scintillation fluid and counter.[1]

Procedure:

- Membrane Preparation: Homogenize HEK293 cells expressing the DP₂ receptor and prepare a membrane suspension.[1]
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]PGD₂, and varying concentrations of the unlabeled test compound.[1]
- Incubation: Incubate the mixture at room temperature (or 30°C) to allow the binding to reach equilibrium.[1]
- Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[1]
- Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.[1]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.[1]



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